molecular formula C20H23N3O2S2 B2577454 2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 686770-08-1

2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B2577454
CAS RN: 686770-08-1
M. Wt: 401.54
InChI Key: NYTKEOIKEDJXTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C20H23N3O2S2 and its molecular weight is 401.54. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitory Activity on Thymidylate Synthase and Dihydrofolate Reductase

One significant application of compounds related to 2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is their potential as dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and cell division, making them targets for anticancer drug development. A study highlighted a compound demonstrating potent dual inhibitory activities against human TS and DHFR, suggesting the scaffold's conducive nature for dual inhibitory activity and its potential in cancer treatment (Gangjee et al., 2008).

Heterocyclic Synthesis for Broad Biological Activities

Another application lies in the synthesis of heterocyclic systems with a pyrimidine nucleus, known for a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. Research into new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives through efficient methods showed promising yields and the potential for extensive biological applications (Bassyouni & Fathalla, 2013).

Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives

Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity, showing potent effects against several human cancer cell lines. This research provides insights into the structural requirements for anticancer activity within this chemical class, offering a basis for the development of new anticancer agents (Hafez & El-Gazzar, 2017).

Interaction with Bovine Serum Albumin

Research into the interaction of similar compounds with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies has revealed the binding constants and conformational changes in BSA. This understanding is crucial for drug delivery systems and the development of drug candidates with improved pharmacokinetic profiles (Meng et al., 2012).

properties

IUPAC Name

2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S2/c1-14-7-10-22(11-8-14)17(24)13-27-20-21-16-9-12-26-18(16)19(25)23(20)15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTKEOIKEDJXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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